molecular formula C12H11NO3 B1300303 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one CAS No. 424817-15-2

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one

Katalognummer: B1300303
CAS-Nummer: 424817-15-2
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: PLHFTXHOILCZKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one can be compared with other similar compounds such as 9-methyl-3,4-dihydro-2H-pyrano[2,3-g][1,4]benzoxazin-7-one . These compounds share structural similarities but may differ in their specific chemical properties and applications.

Biologische Aktivität

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, synthesis methods, and relevant case studies involving this compound.

  • Molecular Formula : C₁₂H₁₁N₁O₃
  • Molecular Weight : 217.23 g/mol
  • CAS Number : 788071 .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

A study by Aksenova et al. highlighted the compound's cytotoxic effects against several cancer cell lines, including glioma and melanoma. The compound demonstrated significant activity at micromolar concentrations (around 10 µM) against resistant cancer cell lines .

The proposed mechanism involves the interaction with cellular targets that disrupt normal cellular functions, leading to apoptosis in cancer cells. The structural features of the compound may facilitate its binding to specific receptors or enzymes involved in cell proliferation and survival .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing starting materials that undergo cyclization to form the core structure.
  • Functional Group Modifications : Introducing various functional groups that enhance biological activity or solubility.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Cytotoxicity Evaluation

Aksenova et al. conducted a comprehensive evaluation of cytotoxicity against multiple cancer cell lines. The results indicated a strong preferential toxicity towards tumor cells compared to normal cells, making it a promising candidate for further development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying the chemical structure of similar compounds revealed insights into how specific substitutions affect biological activity. For example, altering substituents on the anthracene core can significantly change its cytotoxic properties .

Data Summary

Property Value
Molecular FormulaC₁₂H₁₁N₁O₃
Molecular Weight217.23 g/mol
CAS Number788071
Antitumor ActivitySignificant at ~10 µM
Preferred Cell LinesGlioma, Melanoma

Eigenschaften

IUPAC Name

9-methyl-3,4-dihydro-2H-pyrano[2,3-g][1,4]benzoxazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-12(14)16-10-6-9-11(5-8(7)10)15-3-2-13-9/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFTXHOILCZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354969
Record name 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424817-15-2
Record name 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.